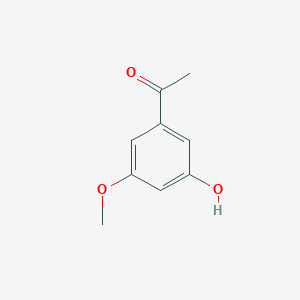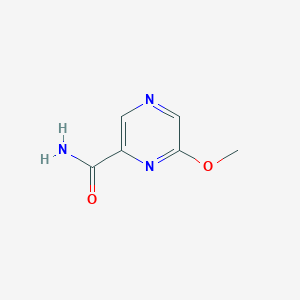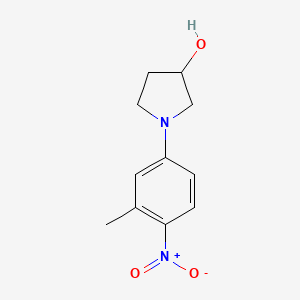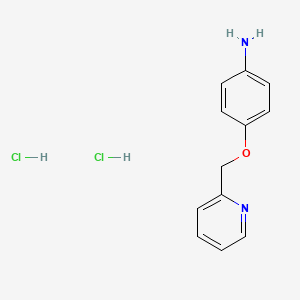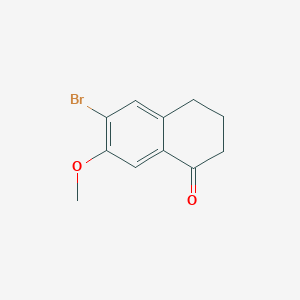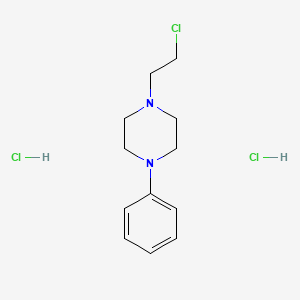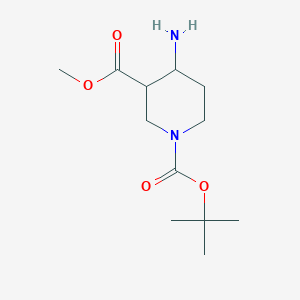
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
“(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 895243-98-8. It has a molecular weight of 258.32 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 1-tert-butyl 3-ethyl (3R,4S)-4-amino-1,3-pyrrolidinedicarboxylate . The InChI code is 1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid, liquid, or semi-solid at room temperature . The compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis from L-Aspartic Acid
The compound has been synthesized from L-aspartic acid, demonstrating its relevance in the preparation of chiral compounds. Yoshida et al. (1996) detailed a large-scale synthesis of a similar compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, highlighting the compound's significance in pharmaceutical applications (Yoshida et al., 1996).
Application in Pharmaceutical Synthesis
Han et al. (2018) reported the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, another related compound, from L-aspartic acid. This process is crucial for the industrial preparation of pharmaceutically active substances, underscoring the importance of such compounds in drug development (Han et al., 2018).
Role in Neuroprotection
Aminopyrrolidine derivatives like 2R,4R-APDC, closely related to the compound , have been identified as selective agonists of metabotropic glutamate receptors mGlu2 and -3, with potential neuroprotective effects against excitotoxic neuronal degeneration. This finding by Battaglia et al. (1998) suggests potential therapeutic applications for similar compounds in neuroprotection and neurological drug development (Battaglia et al., 1998).
Enzyme-Catalyzed Kinetic Resolution
The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was demonstrated by Faigl et al. (2013). This method, achieving high enantioselectivity, indicates the potential of using similar compounds in stereoselective organic synthesis (Faigl et al., 2013).
Use as a Chiral Auxiliary
Studer et al. (1995) synthesized enantiomers of a compound similar to (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate, demonstrating its use as a chiral auxiliary in dipeptide synthesis. This application is crucial in asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceutical compounds (Studer et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZFYPYPULRFL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



